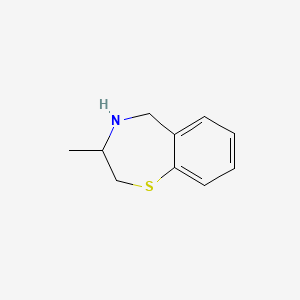

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Overview

Description

“3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine” is a chemical compound that belongs to the benzothiazepine class of compounds. It has a molecular weight of 179.29 . The compound is in liquid form .

Synthesis Analysis

A preparative method for the synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes . These compounds are converted to the corresponding N-amino derivatives, which give new condensed indole systems .Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9 (10)6-11-8/h2-5,8,11H,6-7H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.29 . It is in liquid form and is stored at room temperature .Scientific Research Applications

Pharmacological Profile and Synthetic Approaches

Diverse Bioactivities

The benzothiazepine derivatives, including 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, exhibit a variety of biological activities. They have been identified as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. This broad spectrum of bioactivities highlights their potential as lead compounds in drug discovery, emphasizing the importance of the benzothiazepine scaffold in medicinal chemistry (Dighe et al., 2015).

Synthetic Methods and Structure-Activity Relationship (SAR)

Research has focused on developing a wide range of synthetic methods for preparing benzothiazepine derivatives and exploring their chemical transformations. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the development of new drugs possessing benzothiazepine moiety, aiming at improved efficacy and safety (Khasimbi et al., 2021).

Environmental Impact and Degradation

Persistence and Fate in the Environment

The environmental occurrence, fate, and transformation of benzodiazepine derivatives, including those related to this compound, have been a subject of study due to their emerging status as potential environmental contaminants. Research into their persistence, removal during water treatment, and identification of transformation products is crucial for understanding the environmental impact of pharmaceuticals (Kosjek et al., 2012).

Therapeutic Applications Beyond Anxiolytic and Sedative Effects

Antidepressant and Anxiolytic Efficacy

Benzodiazepines, including derivatives of this compound, have been studied for their antidepressant efficacy. This research supports the potential use of benzodiazepines in treating depressive disorders, either as monotherapy or in combination with other antidepressants. The exploration of these compounds in treating various psychiatric disorders underscores their multifaceted therapeutic potential beyond their well-documented sedative and anxiolytic effects (Petty et al., 1995).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that benzothiazepine derivatives have been reported to bind to various targets such as the ryr1 channel and several G-protein coupled receptors .

Mode of Action

Benzothiazepine derivatives have been reported to enhance the binding affinity of calstabin-1 to the ryr1 channel , and act as antagonists on several G-protein coupled receptors .

Biochemical Pathways

Benzothiazepine derivatives have been reported to affect various pathways related to cardiovascular modulation, anti-cancer activity, spasmolytic activity, and anti-ulcer activity .

Result of Action

Benzothiazepine derivatives have been reported to slow muscle fatigue and reduce muscle damage in exercised mice .

Biochemical Analysis

Biochemical Properties

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the RyR1 channel, enhancing the binding affinity of Calstabin-1 . This interaction prevents the depletion of Calstabin-1 from the RyR1 complex, thereby slowing muscle fatigue and reducing muscle damage in exercised mice . The nature of these interactions is primarily through binding affinity and stabilization of protein complexes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involving dopamine receptors, particularly the D1 receptor . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to the D1 dopamine receptor and inhibits G protein-coupled inwardly rectifying potassium channels . These interactions result in enzyme inhibition or activation and changes in gene expression, contributing to its overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can have sustained biological activity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reduced muscle fatigue and damage . At higher doses, it may cause toxic or adverse effects. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach target sites to exert its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biological effects .

Properties

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPYLWXHYKKRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

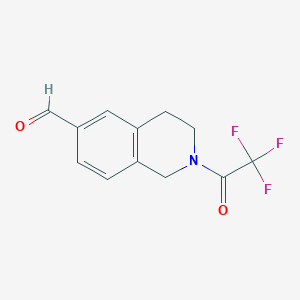

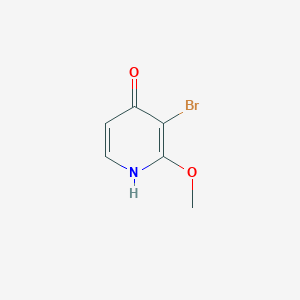

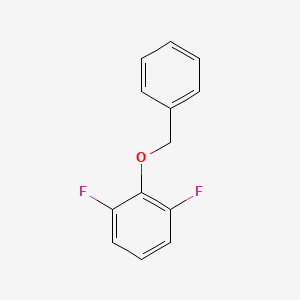

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B1448328.png)

![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)

![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)

![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)

![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)

![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)

![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)